

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Custirsen-Treated Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Custirsen sodium

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Introduction

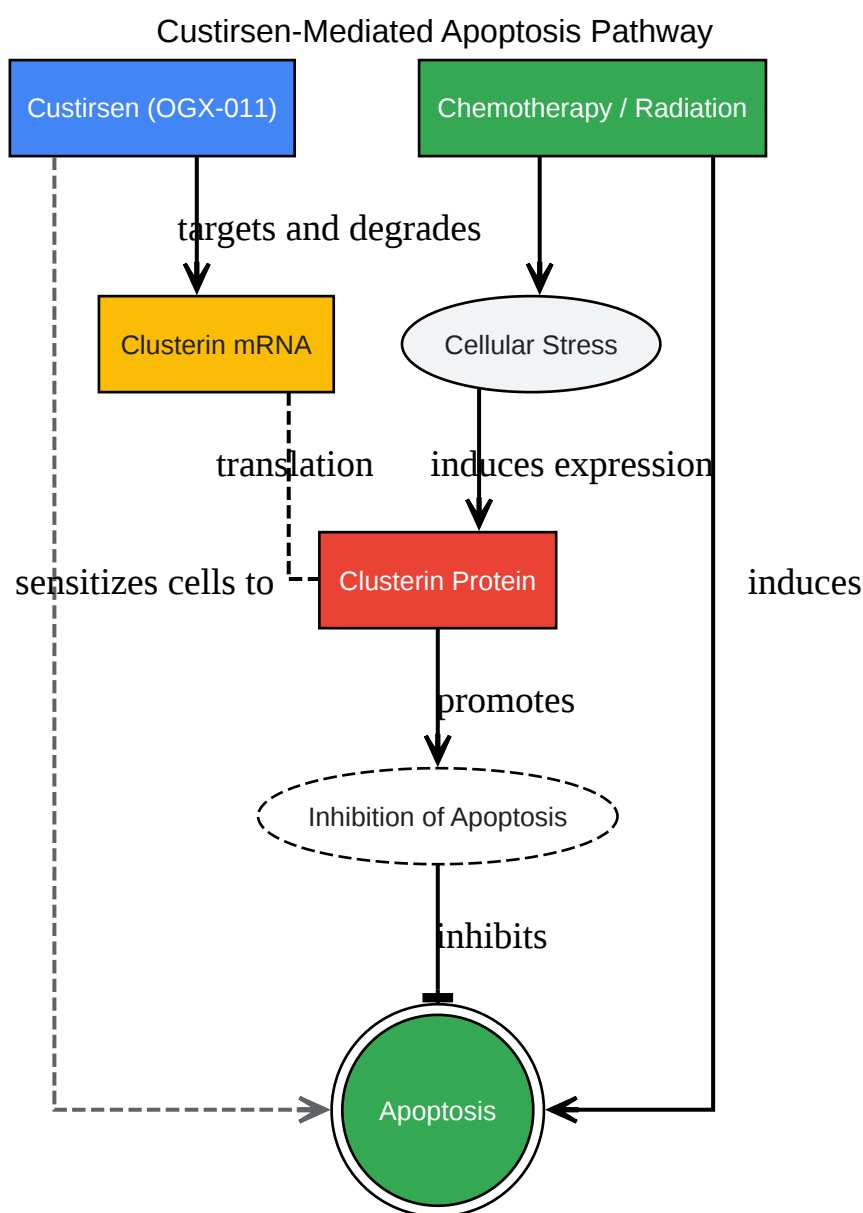
Custirsen (also known as OGX-011) is a second-generation antisense oligonucleotide designed to inhibit the production of clusterin (CLU), a stress-induced cytoprotective chaperone protein.[1][2][3][4] Clusterin is overexpressed in various cancers and is associated with resistance to apoptosis induced by chemotherapy and radiation therapy.[2][5][6][7] By binding to clusterin mRNA, custirsen prevents its translation, thereby reducing the levels of the clusterin protein.[7][8] This downregulation of clusterin is intended to sensitize cancer cells to programmed cell death (apoptosis).[1][2][6]

Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique for the quantitative analysis of apoptosis.[9][10] This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[9] Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9][12]

These application notes provide a detailed protocol for inducing apoptosis in cancer cells using custirsen and analyzing the apoptotic cell population by flow cytometry.

Signaling Pathway of Custirsen-Mediated Apoptosis

Custirsen's mechanism of action is centered on the inhibition of clusterin, which plays a crucial role in cell survival pathways. By reducing clusterin levels, custirsen allows pro-apoptotic signals to prevail, leading to programmed cell death.



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Caption: Custirsen inhibits clusterin translation, leading to reduced apoptosis inhibition.

Experimental Protocols

Materials and Reagents

- Cancer cell line of interest (e.g., PC-3 for prostate cancer)
- Custirsen (OGX-011)
- Appropriate cell culture medium (e.g., RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Sterile culture flasks, plates, and centrifuge tubes
- Flow cytometer

Cell Culture and Custirsen Treatment

- **Cell Seeding:** Seed the cancer cells in T25 culture flasks or 6-well plates at a density that will allow for logarithmic growth during the treatment period (e.g., 1×10^6 cells per T25 flask).[9] Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- **Custirsen Treatment:** After 24 hours of incubation, treat the cells with the desired concentrations of custirsen. It is recommended to include a vehicle-treated control group. The optimal concentration and incubation time for custirsen may vary depending on the cell line and should be determined empirically. Previous studies have used concentrations in the range of 100-500 nM for in vitro experiments.

- Incubation: Incubate the cells with custirsen for the desired time period (e.g., 24, 48, or 72 hours).

Apoptosis Analysis by Flow Cytometry

- Cell Harvesting: Following treatment, collect both the floating and adherent cells. For adherent cells, gently wash with PBS and then detach using Trypsin-EDTA. Combine the floating and adherent cells for each sample.
- Cell Washing: Centrifuge the cell suspension at approximately 500 x g for 5 minutes.^[9] Discard the supernatant and wash the cell pellet twice with cold PBS.
- Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1×10^6 cells/mL.
- Staining:
 - Transfer 100 μ L of the cell suspension (containing 1×10^5 cells) to a flow cytometry tube.^[10]
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension. Gently vortex the tubes.
 - It is crucial to also prepare unstained, Annexin V-FITC only, and PI only controls for setting up the flow cytometer compensation and gates.
- Incubation: Incubate the stained cells for 15-20 minutes at room temperature in the dark.^[10]
- Sample Acquisition: After incubation, add 400 μ L of 1X Binding Buffer to each tube.^[10] Analyze the samples on a flow cytometer within one hour.

Data Presentation

The data obtained from the flow cytometry analysis can be presented in a dot plot and summarized in a table. The dot plot will show four distinct cell populations:

- Q1 (Annexin V- / PI+): Necrotic cells

- Q2 (Annexin V+ / PI+): Late apoptotic cells
- Q3 (Annexin V- / PI-): Viable cells
- Q4 (Annexin V+ / PI-): Early apoptotic cells[\[11\]](#)

The percentage of cells in each quadrant should be quantified and presented in a table for clear comparison between different treatment groups.

Table 1: Quantitative Analysis of Apoptosis in Custirsen-Treated Cells

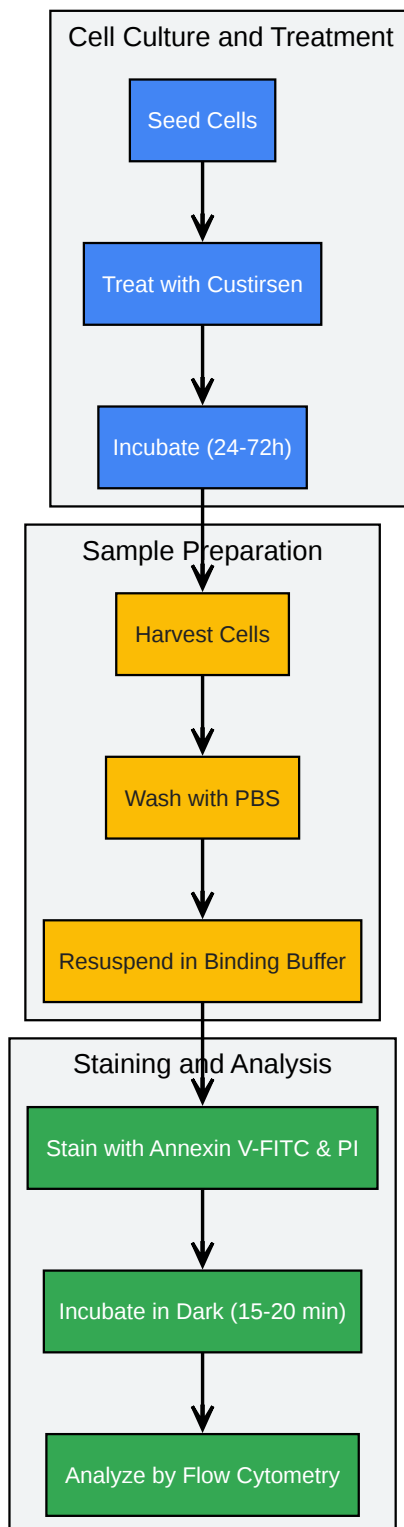
Treatment Group	% Viable Cells (Q3)	% Early Apoptotic Cells (Q4)	% Late Apoptotic Cells (Q2)	% Necrotic Cells (Q1)	Total Apoptotic Cells (Q2+Q4)
Vehicle Control	90.5 ± 2.1	3.2 ± 0.5	2.1 ± 0.3	4.2 ± 0.7	5.3 ± 0.8
Custirsen (100 nM)	75.3 ± 3.5	12.8 ± 1.2	6.5 ± 0.9	5.4 ± 0.6	19.3 ± 2.1
Custirsen (250 nM)	58.1 ± 4.2	25.4 ± 2.5	10.2 ± 1.5	6.3 ± 0.8	35.6 ± 4.0
Custirsen (500 nM)	40.2 ± 3.8	38.7 ± 3.1	14.5 ± 1.8	6.6 ± 0.9	53.2 ± 4.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in the analysis of apoptosis in custirsen-treated cells using flow cytometry.

Experimental Workflow for Apoptosis Analysis

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Caption: Workflow for analyzing custirsen-induced apoptosis.

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- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Custirsen-Treated Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598084#flow-cytometry-analysis-of-apoptosis-in-custirsen-treated-cells]

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